5-(2,6-dimethylmorpholin-4-yl)-2-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
This compound is a complex heterocyclic molecule with a diverse range of applications. Its systematic name is quite a mouthful, so let’s break it down:
5-(2,6-dimethylmorpholin-4-yl): This part contains a morpholine ring with two methyl groups attached at positions 2 and 6.
2-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1,3-oxazole-4-carbonitrile: This segment combines an oxazole ring, a thiazolidine ring, and a cyano group.
Preparation Methods
Synthetic Routes::
Heterocyclization Approach:
Multicomponent Reactions (MCRs):
- While industrial-scale production methods are proprietary, they likely involve optimized synthetic routes, efficient catalysts, and scalable processes.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation at the thiazolidine sulfur or oxazole nitrogen.
Reduction: Reduction of the oxazole carbonyl or thiazolidine thione could occur.
Substitution: Nucleophilic substitution reactions may occur at various positions.
Common Reagents: Reagents like hydrogen peroxide, hydrazine, and strong bases are relevant.
Major Products: These depend on reaction conditions, but derivatives with modified functional groups are likely.
Scientific Research Applications
Medicine: Investigated for potential antitumor, antimicrobial, or anti-inflammatory properties.
Chemistry: Used as a building block in organic synthesis.
Industry: May find applications in materials science or catalysis.
Mechanism of Action
Targets: The compound likely interacts with enzymes, receptors, or cellular components.
Pathways: Further research is needed, but it could affect signaling pathways or metabolic processes.
Comparison with Similar Compounds
Uniqueness: Its combination of morpholine, oxazole, and thiazolidine rings sets it apart.
Similar Compounds: Related molecules include thiazolidines, oxazoles, and morpholines, but none precisely match this structure.
Properties
Molecular Formula |
C15H16N4O3S2 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
5-(2,6-dimethylmorpholin-4-yl)-2-[(E)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C15H16N4O3S2/c1-8-6-19(7-9(2)21-8)14-10(5-16)17-12(22-14)4-11-13(20)18(3)15(23)24-11/h4,8-9H,6-7H2,1-3H3/b11-4+ |
InChI Key |
CNRGORLNIYSURE-NYYWCZLTSA-N |
Isomeric SMILES |
CC1CN(CC(O1)C)C2=C(N=C(O2)/C=C/3\C(=O)N(C(=S)S3)C)C#N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(N=C(O2)C=C3C(=O)N(C(=S)S3)C)C#N |
Origin of Product |
United States |
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